2-(3-Azetidinyl)-1-(3-pyridyl)ethanone
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Overview
Description
2-(3-Azetidinyl)-1-(3-pyridyl)ethanone is a chemical compound that features both an azetidine ring and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Coupling Reactions: Attachment of the azetidine ring to the pyridine ring using coupling reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azetidinyl)-1-(3-pyridyl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to form reduced derivatives using reducing agents.
Substitution: Substitution reactions where functional groups on the compound are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Azetidinyl)-1-(3-pyridyl)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-Azetidinyl)-1-(2-pyridyl)ethanone: Similar structure with a different position of the pyridine ring.
2-(3-Azetidinyl)-1-(4-pyridyl)ethanone: Similar structure with a different position of the pyridine ring.
Uniqueness
2-(3-Azetidinyl)-1-(3-pyridyl)ethanone may have unique properties due to the specific positioning of the azetidine and pyridine rings, which can affect its biological activity and chemical reactivity.
Biological Activity
2-(3-Azetidinyl)-1-(3-pyridyl)ethanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its effects on:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing neural signaling and potentially offering therapeutic benefits for neurological disorders.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study reported its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Bacterial Strain | MIC (µg/mL) | Comparison with Control |
---|---|---|
E. coli | 16 | Similar to Amoxicillin |
S. aureus | 8 | Better than Vancomycin |
P. aeruginosa | 32 | Comparable to Ciprofloxacin |
Anti-inflammatory Effects
In vitro studies have shown that the compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Case Studies
-
Neuroprotective Effects
A recent case study evaluated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results indicated significant improvement in neuronal survival and function, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's. -
Analgesic Properties
Another study explored the analgesic effects of this compound using animal models. The results showed a significant reduction in pain response, indicating its potential as a non-opioid analgesic alternative.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how modifications to the azetidine and pyridine moieties influence biological activity. Substituents on the pyridine ring have been shown to enhance binding affinity to target proteins, thereby increasing efficacy.
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C10H12N2O/c13-10(4-8-5-12-6-8)9-2-1-3-11-7-9/h1-3,7-8,12H,4-6H2 |
InChI Key |
HXGXMGWHILDOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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